molecular formula C21H13Br2ClN2 B5573354 4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole

4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole

Cat. No.: B5573354
M. Wt: 488.6 g/mol
InChI Key: KBKQWZWZVJHBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H13Br2ClN2 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.91135 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Host Capabilities

X-ray Crystal Structures of Solvated Bisimidazole Derivatives

Felsmann et al. (2012) synthesized and analyzed solvated complexes of bisimidazole derivatives, including 4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole, revealing their potential as inclusion hosts due to distinct conformations influenced by specific solvent interactions (Felsmann, Hübscher, Seichter, & Weber, 2012).

Antimicrobial Activity

Analogues as Potential Antibacterial Agents

Research by Antolini et al. (1999) explored analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole for their antibacterial properties, indicating that the presence of aryl rings and imidazole NH in structures like this compound is crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini, Bozzoli, Ghiron, Kennedy, Rossi, & Ursini, 1999).

Synthesis and Chemical Properties

Synthesis of Novel Imidazoles as Potent Antimicrobial Agents

Narwal et al. (2012) focused on synthesizing novel imidazole derivatives, highlighting the therapeutic properties of imidazole-related drugs and encouraging the synthesis of molecules with complex structures for antimicrobial applications (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Synthesis and Reaction Mechanism

A study by Hu Zhi-zhi (2009) investigated the synthetic methodology and reaction mechanism for creating 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, optimizing conditions for high yield production, which is relevant for the synthesis of the compound (Hu Zhi-zhi, 2009).

Photophysical and Electronic Properties

Novel Fluorinated Polyamides Bearing Tetraphenyl Imidazole Moieties

Chen et al. (2021) synthesized fluorinated polyamides containing tetraphenyl imidazole units, demonstrating their good thermal stability, low moisture uptake, and excellent optical transparency, suggesting potential applications in materials science (Chen, Wei, Liu, Liu, & Sheng, 2021).

Properties

IUPAC Name

4,5-bis(4-bromophenyl)-2-(3-chlorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2ClN2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)26-21(25-19)15-2-1-3-18(24)12-15/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKQWZWZVJHBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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